2-Azido-4-methoxybenzoic acid
Overview
Description
2-Azido-4-methoxybenzoic acid is a chemical compound that has been widely used in many scientific experiments due to its unique physical and chemical properties. It is a derivative of 4-methoxybenzoic acid , which is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .
Molecular Structure Analysis
The molecular formula of this compound is C8H7N3O3. The structure of the compound would include a benzene ring substituted with a methoxy group at position 4 and an azido group at position 2 .Scientific Research Applications
Luminescence and Harmonic Generation
2-Azido-4-methoxybenzoic acid has been utilized in the design of organic-terbium hybrid compounds, such as 2-methoxy benzoic acid tris-(2-methoxybenzoyl)hydrazide. These compounds exhibit three-photon-excited green emission and second-harmonic generation, useful in photophysical studies and applications in optical materials (Ga‐Lai Law et al., 2007).
Enzyme Studies
4-Azido-2-hydroxybenzoic acid, a close derivative of this compound, has been synthesized and used as a photoactive probe for identifying the phenol binding site of UDP-glucuronosyltransferases (UGTs), important in drug metabolism (Y. Xiong et al., 2006).
Thermal Decomposition Studies
2-Methoxyazidobenzene, related to this compound, has been used as a model compound in studying the thermal decomposition rates of α-azido heterocycles, which is significant in understanding the stability and reactivity of these compounds (G. L'abbé et al., 1994).
Organic Synthesis
The azido group in this compound could potentially be involved in synthetic applications. For instance, directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid derivatives, has been explored for the synthesis of various substituted benzoic acids (Thi-Huu Nguyen et al., 2006).
Encapsulation for Controlled Release
Similar compounds, like 4-hydroxy-3-methoxy benzoic acid, have been successfully encapsulated in layered double hydroxide (LDH) nanoparticles for controlled release applications, which could be a potential application for this compound in flavor or drug delivery systems (Mi-Mi Hong et al., 2008).
Magnetic Property Studies
Azido-copper coordination polymers, incorporating benzoate derivatives including 2-fluorobenzoic acid and 2,6-difluorobenzoic acid, have been investigated for their structure and magnetic properties. This research area may be relevant for this compound as a ligand in similar coordination chemistry studies (Xiangyu Liu et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, 4-methoxybenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . This suggests that 2-Azido-4-methoxybenzoic acid and related compounds could have important roles in future research and applications.
Properties
IUPAC Name |
2-azido-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBTBQFQTUCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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